Fmoc-Asp(Edans)-OH

Descripción general

Descripción

“Fmoc-Asp(Edans)-OH” is a fluorescence-labeled amino acid used for preparing fluorescence-quenched peptide substrates by Fmoc SPPS . It is most frequently used in conjunction with the Dabcyl quenching group . The inherent hydrophobicity and aromaticity of the Fmoc moiety can promote building blocks association .

Synthesis Analysis

The synthesis of “Fmoc-Asp(Edans)-OH” involves Fmoc solid-phase peptide synthesis . This method is commonly used in peptide chemistry as it can be easily conducted using automated machines, and does not require highly toxic HF in comparison to Boc-SPPS . The goal of cleavage/deprotection is to separate the peptide from the support while removing the protecting groups from the side-chains .

Molecular Structure Analysis

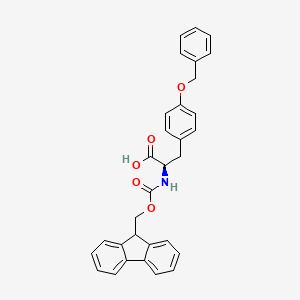

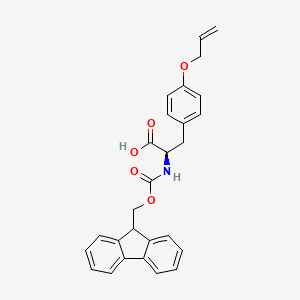

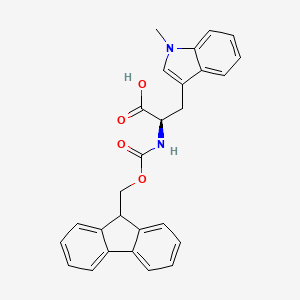

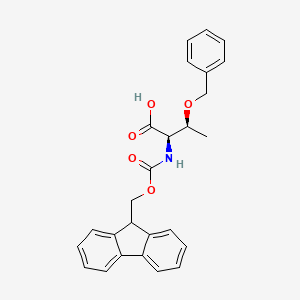

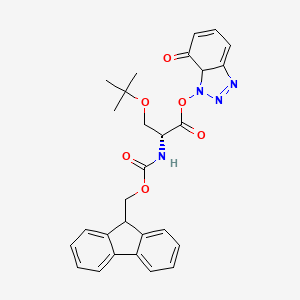

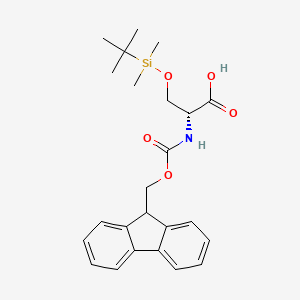

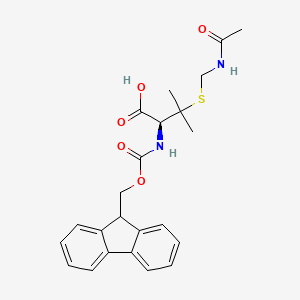

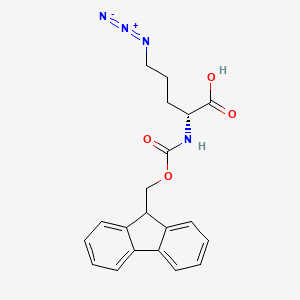

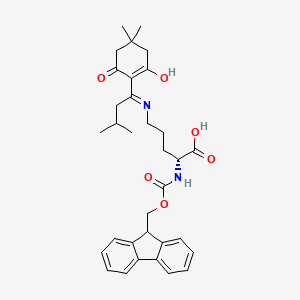

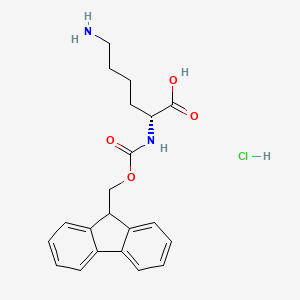

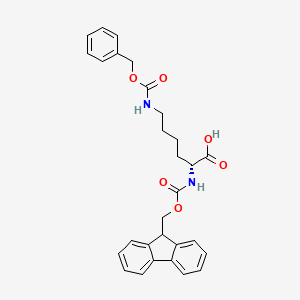

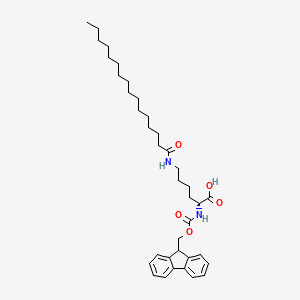

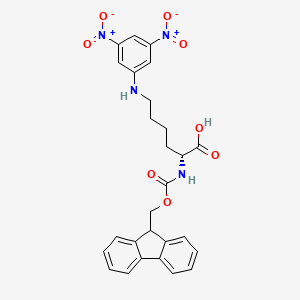

The empirical formula of “Fmoc-Asp(Edans)-OH” is C31H29N3O8S, and its molecular weight is 603.64 . The intrinsic hydrophobicity and aromaticity of Fmoc are well-known to promote the hydrophobic and π-π stacking interactions of the fluorenyl rings .

Chemical Reactions Analysis

The treatment of a peptidyl-resin with a cleavage cocktail is not one simple reaction, but a series of competing reactions . Unless suitable reagents and reaction conditions are selected, the peptide can be irreversibly modified or damaged . The self-assembly of Fmoc-modified peptides can be used as the N-terminal fragments in a native chemical ligation (NCL) or NCL-type ligation reactions .

Physical And Chemical Properties Analysis

“Fmoc-Asp(Edans)-OH” is a powder form substance . It has a quality level of 200 and is suitable for Fmoc solid-phase peptide synthesis . The storage temperature is 15-25°C .

Aplicaciones Científicas De Investigación

Self-Assembly and Fabrication of Functional Materials

Fmoc-modified amino acids, including Fmoc-Asp(Edans)-OH, possess eminent self-assembly features . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, making them ideal for the fabrication of functional materials .

Cell Cultivation

Fmoc-modified amino acids have properties that are beneficial for cell cultivation . They can provide a conducive environment for cell growth and proliferation, making them useful in various biological research and applications.

Bio-Templating

Fmoc-modified amino acids can serve as bio-templates . They can guide the formation of complex structures at the nanoscale, which is crucial in nanotechnology and materials science.

Optical Applications

The optical properties of Fmoc-modified amino acids can be harnessed for various applications . These can include sensing, imaging, and other optical technologies.

Drug Delivery

Fmoc-modified amino acids can be used in drug delivery systems . Their ability to self-assemble into various structures can be exploited to encapsulate drugs and deliver them to specific targets in the body.

Bone Tissue Engineering

Fmoc-Asp(Edans)-OH has been shown to self-assemble into biocompatible and stable nanostructures suitable for tissue engineering applications . Specifically, it can lead to the formation of well-ordered fibrous structures that act as nucleation points for the binding of available phosphate groups . These mechanically stable hydrogels can serve as osteoinductive scaffolds for bone tissue engineering .

Catalytic Applications

The unique properties of Fmoc-modified amino acids can be utilized in catalysis . They can act as catalysts themselves or support the function of other catalysts in various chemical reactions.

Therapeutic and Antibiotic Properties

Fmoc-modified amino acids have potential therapeutic and antibiotic properties . They can interact with biological systems in ways that can inhibit the growth of harmful microorganisms or modulate biological processes for therapeutic purposes.

Mecanismo De Acción

Target of Action

Fmoc-Asp(Edans)-OH is a derivative of aspartic acid . Aspartic acid is an amino acid that plays a crucial role in the synthesis of proteins. Therefore, the primary targets of Fmoc-Asp(Edans)-OH are likely to be the proteins or peptides that incorporate aspartic acid during their synthesis.

Mode of Action

Fmoc-Asp(Edans)-OH, like other Fmoc-modified amino acids, possesses eminent self-assembly features . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks . This suggests that Fmoc-Asp(Edans)-OH could interact with its targets (proteins or peptides) by integrating into their structure during the synthesis process.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29N3O8S/c35-29(33-16-15-32-26-13-5-12-24-23(26)11-6-14-28(24)43(39,40)41)17-27(30(36)37)34-31(38)42-18-25-21-9-3-1-7-19(21)20-8-2-4-10-22(20)25/h1-14,25,27,32H,15-18H2,(H,33,35)(H,34,38)(H,36,37)(H,39,40,41)/t27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHXKVZRMHMFRBQ-MHZLTWQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)NCCNC4=CC=CC5=C4C=CC=C5S(=O)(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)NCCNC4=CC=CC5=C4C=CC=C5S(=O)(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H29N3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

603.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Asp(Edans)-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.